(R)-7-(trifluoromethyl)chroman-4-amine
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Overview
Description
®-7-(trifluoromethyl)chroman-4-amine is a chemical compound with the molecular formula C10H10F3NO It is a chiral amine derivative of chroman, characterized by the presence of a trifluoromethyl group at the 7th position of the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(trifluoromethyl)chroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced at the 7th position of the chroman ring using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of ®-7-(trifluoromethyl)chroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow reactors may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-7-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-4-one derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
®-7-(trifluoromethyl)chroman-4-amine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7-(trifluoromethyl)chroman-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites and exert its effects. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-8-(trifluoromethyl)chroman-4-amine: Similar structure with the trifluoromethyl group at the 8th position.
7-(trifluoromethyl)chroman-4-amine: Lacks the chiral center, making it a racemic mixture.
(S)-7-(trifluoromethyl)chroman-4-amine: The enantiomer of the compound .
Uniqueness
®-7-(trifluoromethyl)chroman-4-amine is unique due to its specific chiral configuration and the position of the trifluoromethyl group, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with biological targets make it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677277 |
Source
|
Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213657-96-5 |
Source
|
Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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